molecular formula C12H19NO B13610198 1-Amino-3-mesitylpropan-2-ol

1-Amino-3-mesitylpropan-2-ol

Katalognummer: B13610198
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: QCKNJDKGFQZWQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-mesitylpropan-2-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a mesityl group (a benzene ring with three methyl groups)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-3-mesitylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of mesityl bromide with 3-aminopropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromide by the amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-mesitylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of mesitylpropanone or mesitylpropanal.

    Reduction: Formation of 1-amino-3-mesitylpropanamine.

    Substitution: Formation of mesitylpropyl halides or esters.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-mesitylpropan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Amino-3-mesitylpropan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The mesityl group provides hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Vergleich Mit ähnlichen Verbindungen

    1-Aminopropan-2-ol: Similar in structure but lacks the mesityl group, making it less hydrophobic.

    3-Amino-1-phenylpropan-2-ol: Contains a phenyl group instead of a mesityl group, affecting its chemical reactivity and binding properties.

    2-Amino-2-methylpropan-1-ol: Different substitution pattern on the propyl chain, leading to distinct chemical and biological properties.

Uniqueness: 1-Amino-3-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-amino-3-(2,4,6-trimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13/h4-5,11,14H,6-7,13H2,1-3H3

InChI-Schlüssel

QCKNJDKGFQZWQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CC(CN)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.